3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method includes the use of metal-catalyzed reactions, such as those involving copper or iron catalysts . These reactions typically require specific conditions, such as the presence of a base and a suitable solvent, and are often carried out under reflux or microwave-assisted conditions .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized in acidic or alkaline conditions to form different quinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Uniqueness
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione, commonly referred to as a quinazolinone derivative, has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, which includes anticancer, antibacterial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 936501-00-7. The structure features a quinazoline core with various substituents that influence its biological activity.
1. Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance:
- A study demonstrated that derivatives with a similar structure exhibited cytotoxic effects against breast cancer and hepatocellular carcinoma cells, with IC50 values in the low micromolar range .
- The mechanism of action often involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Breast Cancer | 0.78 | Cell cycle arrest |
Compound B | Hepatocellular Carcinoma | 1.5 | Apoptosis induction |
2. Antimicrobial Activity
The quinazolinone scaffold has been linked to antimicrobial properties, particularly against mycobacterial infections. A derivative was found to inhibit mycobacterial NADH dehydrogenase (NDH-2), crucial for bacterial respiration:
- The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.78 µg/mL against Mycobacterium tuberculosis .
3. Anti-inflammatory Activity
Quinazolinones are also recognized for their anti-inflammatory effects:
- Compounds have been shown to inhibit the nuclear translocation of NF-κB in macrophage-like cells, thereby reducing pro-inflammatory cytokine production .
- In vivo studies indicated significant reductions in inflammation markers in animal models treated with these compounds.
Activity | Effect | Reference |
---|---|---|
NF-κB Inhibition | Reduced cytokine release | |
In vivo Inflammation | Decreased markers |
4. Neuroprotective Effects
Recent studies have suggested potential neuroprotective properties:
- Certain derivatives were effective in preventing β-amyloid formation, a key factor in Alzheimer’s disease progression .
- Molecular docking studies indicated strong binding affinities to targets involved in neurodegenerative pathways.
Case Studies
Several case studies highlight the effectiveness of quinazolinone derivatives:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Properties
IUPAC Name |
3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-18-13-7-12-10(6-11(13)16)14(21)20(15(22)19-12)9-4-2-8(17)3-5-9/h2-7,18H,17H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGIYPBKRLZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647279 | |
Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936501-00-7 | |
Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936501-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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